3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Overview
Description
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H7NO3 . It is a monocarboxylic derivative of pyridine . The compound has a molecular weight of 177.16 .
Molecular Structure Analysis
The molecular structure of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid consists of a pyridine ring fused with a furan ring . The compound has a carboxylic acid group attached to the pyridine ring .Physical And Chemical Properties Analysis
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid has a predicted boiling point of 348.7±37.0 °C and a predicted density of 1.380±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The compound has a predicted pKa value of 1.26±0.30 .Scientific Research Applications
Synthesis and Structural Analysis
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, a derivative of furo[3,2-b]pyridine, has been synthesized through various methods, contributing to the field of organic chemistry. Shiotani and Morita (1986) described a convenient synthesis of this compound from ethyl 3-hydroxypiconate, which involved several steps including O-alkylation, cyclization, and decarboxylation (Shiotani & Morita, 1986). This synthesis method provides a pathway for producing this compound in a laboratory setting.
Potential in Pharmaceutical and Biochemical Industries
While specific applications of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in the pharmaceutical and biochemical industries are not directly stated in the available literature, related compounds, such as pyridine-3-carboxylic acid (nicotinic acid), have notable uses. Kumar and Babu (2009) studied the extraction of pyridine-3-carboxylic acid, highlighting its widespread use in various industries (Kumar & Babu, 2009). This suggests that derivatives like 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid may also hold potential for similar applications.
Chemical Properties and Reactions
The chemical behavior of furo[3,2-b]pyridine derivatives, including 3-methyl variants, has been explored in various studies. For instance, Shiotani (1993) investigated the reaction of 2-methylfuro[3,2-b]pyridines with lithium diisopropylamide, providing insights into the reactivity and potential chemical applications of these compounds (Shiotani, 1993). These studies contribute to understanding the fundamental chemical properties of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid and related molecules.
Exploration of Antitumor Properties
Some derivatives of furo[3,2-b]pyridine have been investigated for their antitumor properties. Silva et al. (2021) synthesized novel derivatives and evaluated their potential in inhibiting tumor cell growth, particularly in breast cancer cell lines (Silva et al., 2021). This suggests that 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid could be a candidate for similar studies, exploring its potential in cancer research.
properties
IUPAC Name |
3-methylfuro[3,2-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-7-6(3-2-4-10-7)13-8(5)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUBKCREEQZXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618160 | |
Record name | 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfuro[3,2-b]pyridine-2-carboxylic acid | |
CAS RN |
107096-09-3 | |
Record name | 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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